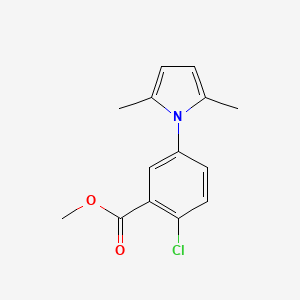

![molecular formula C15H18ClNO B2447017 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 327981-30-6](/img/structure/B2447017.png)

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tolfenamic Acid, also known as 2-[(3-Chloro-2-methylphenyl)amino]benzoic acid, is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is a non-steroidal anti-inflammatory agent .

Molecular Structure Analysis

The empirical formula of Tolfenamic Acid is C14H12ClNO2, and its molecular weight is 261.70 . The SMILES string representation is Cc1c(Cl)cccc1Nc2ccccc2C(O)=O .Physical And Chemical Properties Analysis

Tolfenamic Acid is a powder that is soluble in ethanol . Its solubility in ethanol is 50 mg/mL, and it appears clear and greenish-yellow .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Properties

Tolfenamic acid belongs to the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibits potent anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Researchers have explored its use in managing conditions such as arthritis, musculoskeletal pain, and postoperative pain .

Urease Inhibition

In recent studies, derivatives of tolfenamic acid have been investigated as urease inhibitors. Urease is an enzyme involved in urea hydrolysis, and its inhibition has potential applications in treating conditions related to urease activity, such as gastric ulcers and urinary tract infections. The derivative 4i has shown promising inhibitory activity .

Anticancer Activity

Tolfenamic acid exhibits anticancer properties, particularly against certain cancer cell lines. Researchers have explored its effects on cell proliferation, apoptosis, and tumor growth inhibition. While more studies are needed, its potential as an adjunct therapy in cancer treatment is intriguing .

Plant Growth Regulation

Tolfenamic acid has been studied for its impact on plant growth and development. It affects auxin transport and may influence root elongation, seed germination, and overall plant growth. Its use in agriculture and horticulture warrants further investigation .

Crystal Engineering and Polymorphism

Researchers have explored the thermodynamic and structural aspects of tolfenamic acid polymorphs. Understanding its crystal structure and phase transitions is essential for drug formulation and stability. The enthalpy of sublimation and fusion data have been studied to optimize its pharmaceutical properties .

Mécanisme D'action

Target of Action

The compound 3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is structurally related to Tolfenamic acid . Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in the synthesis of prostaglandins and coenzyme A, respectively .

Mode of Action

The compound likely interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a cyclooxygenase inhibitor, it prevents the conversion of arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . As a pantothenate kinase inhibitor, it interferes with the phosphorylation of pantothenate (Vitamin B5), a critical step in coenzyme A synthesis .

Biochemical Pathways

The inhibition of cyclooxygenases disrupts the prostaglandin synthesis pathway , leading to reduced production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .

The inhibition of pantothenate kinase affects the Coenzyme A synthesis pathway . Coenzyme A is essential for fatty acid synthesis and degradation, and the citric acid cycle .

Pharmacokinetics

Based on its structural similarity to tolfenamic acid, it may exhibit similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of prostaglandin synthesis can lead to anti-inflammatory, analgesic, and antipyretic effects . The disruption of coenzyme A synthesis could potentially affect energy metabolism, given the role of coenzyme A in various metabolic pathways .

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-10-13(16)5-4-6-14(10)17-11-7-12(18)9-15(2,3)8-11/h4-7,17H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNBORVFTDIRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC(=O)CC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)

![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

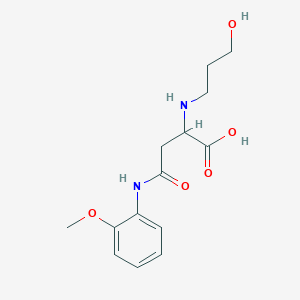

![(E)-2-amino-1-((4-ethoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2446939.png)

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)

![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)

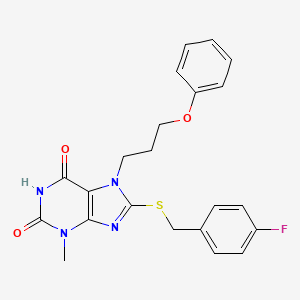

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2446945.png)

![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2446949.png)

![Methyl 5-ethyl-7-(2-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2446953.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)